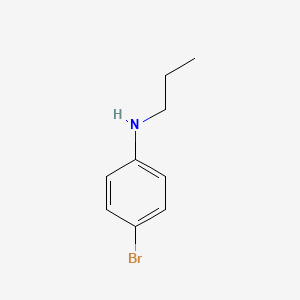
(2-(Isopentyloxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Isopentyloxy)phenyl)methanol: is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a derivative of phenol, where the hydroxyl group is substituted with an isopentyloxy group, and a methanol group is attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopentyloxy)phenyl)methanol typically involves the reaction of 2-hydroxybenzyl alcohol with isopentyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-(Isopentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or bromo derivatives.
Applications De Recherche Scientifique
Chemistry: (2-(Isopentyloxy)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of phenolic derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: Its derivatives are studied for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various products, including coatings and adhesives .
Mécanisme D'action
The mechanism of action of (2-(Isopentyloxy)phenyl)methanol involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors , modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
- (2-Methoxyphenyl)methanol
- (2-Ethoxyphenyl)methanol
- (2-Propoxyphenyl)methanol
Comparison: (2-(Isopentyloxy)phenyl)methanol is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
[2-(3-methylbutoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,10,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEGHPBVQPNFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![benzyl N-[(2S)-1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7809184.png)

![N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine](/img/structure/B7809203.png)
![N-[(2-bromo-4-fluorophenyl)methyl]cyclohexanamine](/img/structure/B7809217.png)
amine](/img/structure/B7809220.png)

